Product packaging for Podophyllotoxin, glucoside(Cat. No.:CAS No. 16481-54-2)

Podophyllotoxin, glucoside

Cat. No.: B121279
CAS No.: 16481-54-2
M. Wt: 576.5 g/mol
InChI Key: NXVJTGLCCSFGAT-UHFFFAOYSA-N
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Description

Overview of Aryltetralin Lignans (B1203133) and Their Significance in Chemical Biology

Aryltetralin lignans are a class of naturally occurring phenolic compounds characterized by a specific four-ring structure. nih.govdergipark.org.tr These compounds, found in various plant species, have garnered considerable attention in chemical biology due to their diverse and potent biological activities. dergipark.org.trresearchgate.net Among their most notable effects are antimitotic, antiviral, and antitumor properties. dergipark.org.trmdpi.com

The significance of aryltetralin lignans lies in their ability to interact with fundamental cellular processes. For instance, podophyllotoxin (B1678966), a prominent member of this family, exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical step in cell division. mdpi.comwikipedia.org This mechanism of action has made aryltetralin lignans a focal point for the development of new therapeutic agents. mdpi.comnih.gov Their complex chemical structures also present intriguing challenges and opportunities for synthetic chemists, driving the development of novel synthetic methodologies. nih.gov The exploration of aryltetralin lignans continues to yield valuable insights into cell biology and provides a rich source of lead compounds for drug discovery. nih.govpensoft.net

Historical Trajectory of Podophyllotoxin Glucoside Discovery and Initial Research

The journey of podophyllotoxin and its derivatives began with the isolation of podophyllotoxin in 1880 by Podwyssotzki from the resin of the Mayapple plant (Podophyllum peltatum). dergipark.org.trnih.gov For centuries, crude extracts of this plant were used in traditional medicine for various purposes. nih.govbohrium.compharmacophorejournal.com Initial scientific interest in podophyllotoxin centered on its potent cytotoxic and antimitotic activities. nih.govresearchgate.net

The discovery of podophyllotoxin glucoside itself was a significant step forward. In 1954, Stoll and his colleagues reported the isolation of 4'-demethylpodophyllotoxin (B190941) glucoside from the rhizomes of Podophyllum emodi. nih.gov This discovery was crucial as it introduced a naturally occurring glycosylated form of the potent podophyllotoxin. The addition of a glucose moiety was found to alter the compound's properties, notably its water solubility. smolecule.com Early research on podophyllotoxin glucoside and its synthetic derivatives aimed to understand how this glycosylation affected its biological activity and to potentially mitigate the toxicity associated with the parent compound, podophyllotoxin. pharmacophorejournal.com This foundational work paved the way for the development of clinically important anticancer drugs. nih.govbohrium.com

Podophyllotoxin Glucoside as a Pivotal Chemical Scaffold for Advanced Research

Podophyllotoxin glucoside has proven to be an invaluable chemical scaffold in the field of medicinal chemistry. nih.govresearchgate.net Its core structure offers multiple points for chemical modification, allowing researchers to systematically explore structure-activity relationships (SAR). nih.govmdpi.com The glycosidic linkage, in particular, has been a key area of focus, as alterations to the sugar moiety can significantly influence the compound's biological profile. nih.gov

The primary goal of modifying the podophyllotoxin glucoside scaffold has been to enhance its therapeutic index—that is, to increase its anticancer potency while reducing its toxicity to normal cells. mdpi.comdovepress.com This has led to the synthesis of a vast number of derivatives. For instance, the semi-synthetic derivatives of podophyllotoxin, etoposide (B1684455) and teniposide (B1684490), which are themselves glycosides, are widely used in chemotherapy. nih.govpharmacophorejournal.com These drugs exhibit a different mechanism of action from podophyllotoxin, inhibiting the enzyme topoisomerase II rather than tubulin polymerization. nih.govpharmacophorejournal.com

Modern research continues to leverage the podophyllotoxin glucoside scaffold to create novel anticancer agents. nih.govresearchgate.net Strategies include the synthesis of hybrids by linking podophyllotoxin glucoside to other bioactive molecules and the creation of derivatives with improved pharmacological properties, such as enhanced water solubility and better targeting of cancer cells. mdpi.comsmolecule.comsci-hub.se The versatility of this scaffold ensures its continued importance in the quest for more effective and selective cancer therapies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32O13 B121279 Podophyllotoxin, glucoside CAS No. 16481-54-2

Properties

IUPAC Name

5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVJTGLCCSFGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936999
Record name 8-Oxo-9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16481-54-2
Record name Podophyllotoxin glucoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Oxo-9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthesis of Podophyllotoxin Glucoside

Botanical Sources and Geographical Distribution of Podophyllotoxin (B1678966) and Its Glycosides

Podophyllotoxin and its glycosidic derivatives are aryltetralin-type lignans (B1203133) found in a variety of plant species. nih.gov Historically, the most well-known sources are the rhizomes of Podophyllum peltatum (American mayapple), native to eastern North America, and Sinopodophyllum hexandrum (Himalayan mayapple), which is distributed across the Himalayan region and Western China. nih.govcabidigitallibrary.org S. hexandrum is particularly notable for containing significantly higher concentrations of podophyllotoxin (around 4.3% by dry mass) compared to P. peltatum (approximately 0.2%). nih.govcabidigitallibrary.org

However, these compounds are not exclusive to the Podophyllum genus. They have been identified in numerous other genera across several plant families. nih.gov These include species within the Berberidaceae family, such as Dysosma and Diphylleia, as well as plants in unrelated families like Linaceae (Linum spp.), Cupressaceae (Juniperus, Thuja, Callitris), Apiaceae (Anthriscus), and Lamiaceae (Nepeta, Thymus). nih.govcabidigitallibrary.orgnih.gov The presence of these compounds across such a wide taxonomic range highlights a diverse evolutionary development of the biosynthetic pathways responsible for their production.

Table 1: Botanical Sources and Distribution of Podophyllotoxin and its Glycosides

GenusFamilyCommon Name / Species ExampleGeographical Distribution
Podophyllum / SinopodophyllumBerberidaceaeAmerican Mayapple (P. peltatum), Himalayan Mayapple (S. hexandrum)Eastern North America, Himalayan Region, Western China nih.govcabidigitallibrary.org
DysosmaBerberidaceaeDysosma versipellisEastern Asia nih.govresearchgate.net
DiphylleiaBerberidaceaeUmbrella Leaf (Diphylleia cymosa)Eastern Asia, Eastern North America cabidigitallibrary.orgresearchgate.net
LinumLinaceaeFlax (Linum usitatissimum), Linum albumWidespread, including temperate and subtropical regions nih.govcabidigitallibrary.orgnih.gov
JuniperusCupressaceaeJuniper (Juniperus recurva, Juniperus communis)Widespread in the Northern Hemisphere nih.govcabidigitallibrary.orgresearchgate.net
AnthriscusApiaceaeCow Parsley (Anthriscus sylvestris)Europe, parts of Asia nih.govnih.gov

Elucidation of Podophyllotoxin Biosynthesis Pathways in Plantae

The complete biosynthetic pathway for podophyllotoxin was fully elucidated in 2015, revealing a complex, multi-step process that originates from the phenylpropanoid pathway. nih.govnih.gov

The biosynthesis of podophyllotoxin begins with the general phenylpropanoid pathway, a fundamental route in plants for producing a wide array of secondary metabolites. frontiersin.orgfrontiersin.org The pathway commences with the aromatic amino acid L-phenylalanine. researchgate.net A series of enzymatic reactions, starting with phenylalanine ammonia-lyase (PAL), converts phenylalanine into cinnamic acid and subsequently into other hydroxycinnamic acids like p-coumaric acid, caffeic acid, and ferulic acid. frontiersin.orgresearchgate.netnih.gov

These intermediates are then converted to monolignols, the direct precursors for lignans. researchgate.net Through the action of enzymes such as cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD), ferulic acid is reduced to produce coniferyl alcohol, the C6-C3 building block that serves as the starting point for the specific lignan (B3055560) biosynthetic cascade leading to podophyllotoxin. researchgate.netnih.gov

The dedicated pathway to podophyllotoxin begins with the stereospecific coupling of two coniferyl alcohol molecules. nih.govnih.gov This reaction is mediated by a dirigent protein (DIR) and an oxidase, resulting in the formation of (+)-pinoresinol. researchgate.netnih.gov

From (+)-pinoresinol, a series of enzymatic conversions ensues:

Reduction: Pinoresinol-lariciresinol reductase (PLR), a key enzyme, catalyzes the sequential reduction of (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol. researchgate.netnih.govmurdoch.edu.au The stereospecificity of this enzyme is crucial in determining the final structure of the lignan. nih.gov

Dehydrogenation: Secoisolariciresinol dehydrogenase (SDH) then oxidizes (-)-secoisolariciresinol to form (-)-matairesinol, which is the last intermediate unequivocally identified for many years. researchgate.netnih.gov

Methylenedioxy Bridge Formation: A critical step is the formation of a methylenedioxy bridge, which converts (-)-matairesinol into (-)-pluviatolide. This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP719A23 in S. hexandrum and CYP719A24 in P. peltatum. nih.govresearchgate.net

Further Modifications: A cascade of subsequent reactions involving other cytochromes P450 (like CYP71CU1) and O-methyltransferases (OMTs) converts (-)-pluviatolide through intermediates such as (-)-yatein. nih.govresearchgate.net

Cyclization and Hydroxylation: An enzyme known as deoxypodophyllotoxin (B190956) synthase (DPS), a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD), catalyzes the stereoselective ring closure of (-)-yatein to form (-)-deoxypodophyllotoxin. researchgate.netfrontiersin.org The final step in the formation of the aglycone is the hydroxylation of (-)-deoxypodophyllotoxin to create (-)-podophyllotoxin, a reaction also mediated by a specific cytochrome P450 enzyme. nih.gov

The formation of podophyllotoxin glucoside involves the attachment of a glucose molecule to the podophyllotoxin aglycone. This glycosylation step is a common modification in plant secondary metabolism, often enhancing the water solubility and stability of a compound. While the enzymes responsible for the core podophyllotoxin structure are well-characterized, the specific glucosyltransferase that catalyzes the final step to produce podophyllotoxin glucoside in planta is not as extensively documented in the available literature. However, synthetic and semi-synthetic studies have successfully created various glucoside derivatives of podophyllotoxin, highlighting the chemical feasibility of this modification. dovepress.comnih.govnih.gov These studies often involve protecting group chemistry followed by glycosylation and deprotection to yield the final product. dovepress.com The existence of natural podophyllotoxin glucosides implies an endogenous enzymatic mechanism, likely involving a UDP-dependent glucosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the hydroxyl group of the podophyllotoxin aglycone.

Differential Accumulation of Podophyllotoxin Glucoside Across Plant Organs and Populations

The concentration of podophyllotoxin and its glycosides is not uniform throughout the plant; it varies significantly between different organs and even among different populations of the same species. murdoch.edu.au The highest accumulation of these compounds is typically found in the underground organs, specifically the roots and rhizomes. nih.govmurdoch.edu.aubsmpsbooks.com

In Podophyllum peltatum, the rhizome contains the highest concentration of podophyllotoxin (e.g., up to 2.8%), which can be over 30 times higher than the amount found in the fruit. murdoch.edu.aumurdoch.edu.au Lower but still detectable levels are present in the leaves, petioles, and flowers. murdoch.edu.aumurdoch.edu.au Similarly, in Podophyllum hexandrum, the rootstock is the primary site of accumulation, and the content generally increases with the age of the plant. bsmpsbooks.com

Significant variation in podophyllotoxin content also exists between different geographical populations. phytojournal.com Studies on P. hexandrum from the Himachal Pradesh region of the Himalayas revealed that podophyllotoxin content in the roots and rhizomes varied considerably with altitude. phytojournal.comresearchgate.net For instance, one study found that the podophyllotoxin concentration in roots ranged from 2.93% to 6.31%, while in rhizomes, it ranged from 2.22% to 8.96%, with some of the highest levels found in plants growing at higher altitudes (above 3100 m). phytojournal.com This variation suggests that environmental factors and genetic differences between populations play a crucial role in the regulation of the podophyllotoxin biosynthetic pathway. nih.gov

Table 2: Variation in Podophyllotoxin Content in Podophyllum Species

SpeciesPlant OrganPodophyllotoxin Content (% Dry Weight)Notes
Podophyllum peltatumRhizome~0.14% - 2.80%Highest concentration found in this organ. murdoch.edu.aumurdoch.edu.auresearchgate.net
LeafUndetectable to ~2.52%Highly variable between accessions. researchgate.net
FruitLowest ConcentrationCan be >30 times lower than in the rhizome. murdoch.edu.aumurdoch.edu.au
Podophyllum hexandrumRhizome~2.22% - 8.96%Content varies significantly with geographical population/altitude. phytojournal.com
Root~2.93% - 6.31%High levels, also varies with population. phytojournal.com
Leaf LaminaIncreases with plant ageLower than in rootstock. bsmpsbooks.com

Isolation, Purification, and Characterization Methodologies for Podophyllotoxin Glucoside

Advanced Extraction Techniques for Lignan (B3055560) Glucosides from Botanical Matrices

The isolation of podophyllotoxin (B1678966) glucoside from plant sources, such as the rhizomes of Podophyllum species, necessitates efficient extraction methodologies that can effectively liberate these compounds from the complex botanical matrix. researchgate.net Traditional approaches often involve sequential hot extraction using solvents like methanol (B129727). maxwellsci.com In this process, the dried and powdered plant material is repeatedly extracted to ensure exhaustive recovery of the target lignan glycosides. maxwellsci.com

More contemporary and advanced techniques have been developed to improve extraction efficiency, reduce solvent consumption, and shorten processing times. These methods are often optimized by systematically varying parameters such as solvent composition, temperature, and duration.

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts their structure, enhancing solvent penetration and facilitating the release of intracellular metabolites like podophyllotoxin glucoside. mdpi.com Optimization of UAE for related lignans (B1203133) involves adjusting factors like extraction time, temperature, and the concentration of the solvent (e.g., ethanol (B145695) in water). mdpi.com

Matrix Solid-Phase Dispersion (MSPD): MSPD is a streamlined process where the solid plant sample is directly blended with a solid-phase adsorbent (dispersant), such as silica (B1680970) gel. This mixture is then packed into a column and the target compounds are eluted with a suitable solvent. MSPD has been successfully applied for the extraction of podophyllotoxin glucoside from the roots of Sinopodophyllum emodi, offering a simpler and faster alternative to conventional methods like reflux extraction. jlu.edu.cn

Differential Extraction: This method leverages the plant's endogenous enzymes. By rehydrating powdered plant tissues (e.g., leaves or rhizomes of Podophyllum peltatum) with water prior to solvent extraction, endogenous β-glucosidases are activated. researchgate.net These enzymes hydrolyze the lignan glucosides in situ to their corresponding aglycones (like podophyllotoxin). researchgate.net While this specific approach is designed to increase the yield of the aglycone, the initial extraction with an organic solvent without the pre-hydration step is a standard procedure to isolate the intact glycosides.

Extraction TechniquePrincipleTypical SolventsKey Advantages
Sequential Hot Extraction Repeated extraction with a heated solvent to maximize the dissolution of target compounds from the plant matrix.Methanol, EthanolSimple, well-established method.
Ultrasound-Assisted Extraction (UAE) High-frequency sound waves disrupt plant cell walls, enhancing solvent penetration and mass transfer.Ethanol/Water mixturesReduced extraction time, lower solvent consumption, increased efficiency.
Matrix Solid-Phase Dispersion (MSPD) Simultaneous disruption of the sample and dispersion onto a solid support, followed by elution.Methanol, AcetonitrileFast, requires small sample/solvent volumes, combines extraction and clean-up.

Chromatographic Purification Strategies for Podophyllotoxin Glucoside Enrichment

Following extraction, the crude extract contains a complex mixture of compounds, requiring robust purification strategies to isolate and enrich podophyllotoxin glucoside. Chromatographic techniques are central to this process, separating molecules based on their differential affinities for a stationary phase and a mobile phase. researchgate.netmaxwellsci.com

Column Chromatography (CC): This is a fundamental and widely used technique for the preparative separation of compounds from plant extracts. maxwellsci.com The crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), most commonly silica gel or alumina. google.com A solvent or a mixture of solvents (mobile phase) is then passed through the column. Due to its polar glucose moiety, podophyllotoxin glucoside interacts more strongly with the polar stationary phase compared to its less polar aglycone, podophyllotoxin. Therefore, a gradient of increasing solvent polarity is typically used for elution, allowing for the separation of the glycosides from other lignans and impurities. google.com

Chromatography-Guided Isolation: The purification process is often monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). researchgate.netmaxwellsci.com Fractions collected from the column are analyzed to identify those containing the target compound. Fractions with a high concentration of podophyllotoxin glucoside are then pooled and may undergo further rounds of chromatography under different conditions to achieve high purity. maxwellsci.com For instance, initial separation on a silica gel column might be followed by purification on a different adsorbent or using a different solvent system to remove closely related impurities. ijhsr.org

Chromatographic TechniqueStationary PhaseMobile Phase PrincipleRole in Purification
Column Chromatography (CC) Silica Gel, AluminaA solvent system of increasing polarity is used to elute compounds based on their affinity.Primary method for large-scale separation and enrichment of podophyllotoxin glucoside from the crude extract.
Thin-Layer Chromatography (TLC) Silica Gel-GA specific solvent system (e.g., Chloroform:Methanol) separates compounds based on polarity.Used for rapid monitoring of column fractions and optimizing separation conditions.
High-Performance Liquid Chromatography (HPLC) C18 (Reverse Phase)Typically a gradient of decreasing polarity (e.g., water/methanol) is used.Used for analytical monitoring of purity and for semi-preparative isolation of highly pure compounds.

Methodologies for Analytical Quantification of Podophyllotoxin Glucoside

Accurate quantification of podophyllotoxin glucoside in plant extracts and purified samples is essential for quality control and research purposes. High-performance chromatographic methods are the standard for achieving the necessary precision and sensitivity.

High-Performance Liquid Chromatography (HPLC) Applications and Validation

High-Performance Liquid Chromatography (HPLC) is the most prominent technique for the quantification of podophyllotoxin and its glycosides. researchgate.netmaxwellsci.com The method typically employs a reverse-phase (RP) system, where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is polar.

A common approach involves using a standardized mixture of reference compounds, including podophyllotoxin and podophyllotoxin β-D-glucoside, to create calibration curves. maxwellsci.com These curves plot the peak area from the chromatogram against known concentrations of the standards. The concentration of the glucoside in an unknown sample can then be determined by comparing its peak area to the calibration curve. maxwellsci.com

Method development involves optimizing several parameters to achieve good separation (resolution) between podophyllotoxin glucoside and other related compounds in the extract. researchgate.net

Stationary Phase: A reverse-phase C18 column is frequently used. researchgate.netphytojournal.com

Mobile Phase: A gradient elution is often employed, starting with a high proportion of a polar solvent like water and gradually increasing the proportion of an organic solvent such as methanol or acetonitrile. maxwellsci.commdpi.com For example, one method used a mobile phase of methanol and water (60:40) for the isocratic elution of both podophyllotoxin and its glycoside. maxwellsci.com

Detection: A photodiode array (PDA) or UV detector is commonly used, with the detection wavelength set at the absorption maximum of the lignans, typically around 283 nm or 292 nm. maxwellsci.comijhsr.org

For a method to be considered reliable, it must be validated according to guidelines from the International Council for Harmonisation (ICH). researchgate.netphytojournal.com Validation confirms the method's suitability for its intended purpose and includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netphytojournal.com

HPLC ParameterTypical Conditions for Lignan AnalysisPurpose
Column Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Provides a nonpolar stationary phase for separating compounds based on hydrophobicity.
Mobile Phase Methanol:Water or Acetonitrile:Water (Isocratic or Gradient)The solvent that carries the sample through the column; its composition is optimized for separation.
Flow Rate 0.8 - 1.0 mL/minControls the speed of the mobile phase, affecting resolution and analysis time.
Detection UV/PDA at ~283-292 nmMeasures the absorbance of the compounds as they elute, allowing for quantification.
LOD / LOQ µg/mL to ng/mL rangeDefines the lowest concentration of the analyte that can be reliably detected and quantified.

High-Performance Thin-Layer Chromatography (HPTLC) for Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to HPLC for the quantification of phytoconstituents. researchgate.netresearchgate.net The method involves spotting the sample and standards onto a high-performance silica gel plate, developing the plate in a chamber with a specific mobile phase, and then quantifying the separated spots using a densitometric scanner. slideshare.net

A key advantage of HPTLC is its ability to separate glycosides from their less polar aglycones effectively. A two-step development process can be used: a first elution with a polar mobile phase like chloroform:methanol (90:10) separates the glycosides, which move slowly, from the aglycone (podophyllotoxin), which moves with the solvent front. csjmu.ac.in A subsequent elution with a less polar system can then separate the aglycone from other nonpolar compounds. csjmu.ac.in

For quantitative analysis of podophyllotoxin, a mobile phase of dichloromethane:methanol:formic acid (9.5:0.5:0.5, v/v/v) has been shown to produce sharp, compact spots suitable for densitometric analysis. researchgate.netresearchgate.net The relationship between the concentration of the standard and the peak area response is linear within a defined range, allowing for accurate quantification. slideshare.net HPTLC methods are validated for precision, accuracy, and robustness to ensure reliable results. researchgate.net

HPTLC ParameterTypical Conditions for Lignan AnalysisPurpose
Stationary Phase Pre-coated Silica Gel 60 F₂₅₄ HPTLC platesThe adsorbent layer where the separation occurs.
Mobile Phase e.g., Chloroform:Methanol (90:10) or Dichloromethane:Methanol:Formic Acid (9.5:0.5:0.5)The solvent system that moves up the plate by capillary action, separating the sample components.
Detection Densitometric scanning at a specific wavelength (e.g., 292 nm)Measures the absorbance or fluorescence of the separated spots for quantification.
Rf Value ~0.66 for Podophyllotoxin (aglycone) in a specific systemThe retention factor, a ratio used to identify compounds based on their migration distance.

Spectroscopic and Spectrometric Techniques for Structural Elucidation (General)

Once podophyllotoxin glucoside has been isolated and purified, a combination of spectroscopic and spectrometric techniques is required to unequivocally confirm its chemical structure. maxwellsci.comijhsr.org

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. maxwellsci.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, providing both chromatographic separation and mass data. researchgate.net Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net The fragmentation pattern of podophyllotoxin glucoside is characteristic; a key fragmentation is the loss of the glucose moiety (162 Da), yielding an ion corresponding to the podophyllotoxin aglycone. This provides clear evidence of the compound's glycosidic nature. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural elucidation of organic molecules, including complex natural products like glycosides. nih.gov

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The signals in the anomeric region (typically δ 4.5-5.5 ppm) are characteristic of the proton on the first carbon of the sugar, and its coupling constant can help determine the stereochemistry (α or β) of the glycosidic bond. nih.gov

¹³C NMR provides a signal for each unique carbon atom, revealing the carbon skeleton of both the aglycone and the sugar.

2D-NMR techniques (e.g., COSY, HSQC, HMBC) are essential for piecing the structure together. For example, an HMBC experiment can show long-range correlations between protons and carbons, allowing for the definitive identification of the attachment point of the glucose unit to the podophyllotoxin skeleton. nih.govd-nb.info

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide complementary information.

IR spectroscopy identifies the presence of specific functional groups, such as hydroxyl (-OH) groups from the sugar and the aglycone, and the characteristic carbonyl (C=O) stretch of the lactone ring in the podophyllotoxin core. ijhsr.org

UV spectroscopy reveals information about the chromophore (the light-absorbing part) of the molecule. The UV spectrum is characteristic of the aryltetralin lignan core and can be used for identification by comparison with reference spectra. ijhsr.org

TechniqueInformation ProvidedApplication for Podophyllotoxin Glucoside
Mass Spectrometry (MS/MS) Molecular weight and fragmentation patterns.Confirms the mass of the entire molecule and shows the characteristic loss of the glucose unit.
¹H NMR Spectroscopy Chemical environment and connectivity of protons.Identifies signals for the aglycone and sugar protons; determines the anomeric configuration (α/β) of the glycosidic link.
¹³C NMR Spectroscopy Number and type of carbon atoms.Confirms the carbon skeleton of both the lignan and the sugar moiety.
2D-NMR (COSY, HSQC, HMBC) Correlations between protons and/or carbons.Establishes the complete structure by linking proton and carbon signals, definitively identifying the glycosylation site.
Infrared (IR) Spectroscopy Presence of functional groups.Identifies key functional groups like hydroxyls (-OH) and the lactone carbonyl (C=O).
Ultraviolet (UV) Spectroscopy Electronic transitions within the chromophore.Confirms the presence of the aryltetralin lignan core structure.

Chemical Synthesis and Semi Synthesis of Podophyllotoxin Glucoside and Its Analogues

Total Synthesis Approaches to Podophyllotoxin (B1678966) (as a Precursor to Glucosides)

The total synthesis of podophyllotoxin, the aglycone of its glucoside derivatives, is a complex undertaking due to the presence of four contiguous stereocenters. Over the years, numerous research groups have developed elegant strategies to construct this aryltetralin lignan (B3055560) skeleton with high stereocontrol.

The precise control of stereochemistry is paramount in the synthesis of podophyllotoxin, as its biological activity is highly dependent on its specific stereoisomeric form. Various enantioselective and stereocontrolled methodologies have been successfully employed to achieve this goal.

One notable approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. For instance, the use of a (+)-pseudoephedrine-derived oxazolidinone has been reported to facilitate an enantioselective Michael addition, a crucial step in constructing the chiral backbone of podophyllotoxin. nih.gov Another strategy relies on asymmetric catalysis, where a small amount of a chiral catalyst is used to generate the desired enantiomer in high excess. For example, an enzymatic desymmetrization of a meso diacetate intermediate has been utilized to introduce asymmetry early in the synthetic sequence. nih.gov

Other stereocontrolled methods include intramolecular Diels-Alder reactions, where the stereochemistry of the dienophile and diene precursors dictates the stereochemical outcome of the cycloadduct. nuph.edu.uanih.gov Tandem conjugate addition/aldol/electrophilic aromatic substitution reactions have also been employed to construct the tetralin core in a stereoselective manner. nih.gov Furthermore, chemoenzymatic approaches, combining the selectivity of enzymes with the versatility of chemical reactions, have emerged as a powerful tool for the asymmetric synthesis of (-)-podophyllotoxin. nih.gov A highly diastereoselective, intermolecular conjugate addition of an arylcopper reagent has also been a key step in a successful total synthesis. nih.gov

To overcome these hurdles, chemists have developed innovative synthetic strategies. The intramolecular Heck reaction has been utilized to form the C1-C7 bond and close the final ring system of the aryltetralin backbone. nih.gov Cascade reactions, where multiple bond-forming events occur in a single pot, have been employed to increase efficiency and reduce the number of synthetic steps. nih.gov For instance, a conjugate addition/enolate alkylation cascade reaction has been a key feature in some total syntheses of podophyllotoxin. nih.gov The development of multi-enzyme cascades in engineered E. coli represents a significant innovation, enabling the synthesis of key precursors like (–)–deoxypodophyllotoxin (B190956) and (–)–epipodophyllotoxin. nuph.edu.ua

Semi-Synthesis Strategies for Podophyllotoxin Glucosides

While total synthesis provides access to the podophyllotoxin aglycone, semi-synthesis starting from naturally derived podophyllotoxin is the primary route for the production of its clinically important glucoside derivatives, such as etoposide (B1684455) and teniposide (B1684490). mdpi.compharmacophorejournal.com These strategies focus on the efficient formation of the glycosidic bond and subsequent modifications of the sugar moiety.

The formation of the glycosidic bond between podophyllotoxin and a sugar donor is a critical step in the semi-synthesis of its glucosides. Various glycosylation methods have been developed to achieve this transformation with high yield and stereoselectivity.

A common method involves the reaction of podophyllotoxin or its 4'-demethylated analogue, 4'-demethylepipodophyllotoxin (B1664165), with an activated sugar donor in the presence of a Lewis acid catalyst, such as trifluoroborane etherate (BF₃·Et₂O). dovepress.com The sugar donor is typically a per-acetylated glucopyranose, which is later deprotected to yield the final glucoside. mdpi.comdovepress.com The reaction conditions, including temperature and solvent, are carefully controlled to favor the formation of the desired anomer. dovepress.com The coupling constant of the anomeric proton in the ¹H-NMR spectrum is used to confirm the stereochemistry of the newly formed glycosidic linkage. dovepress.com

Modification of the sugar moiety of podophyllotoxin glucosides has been a key strategy to modulate their biological activity and physicochemical properties. dovepress.comnih.gov The clinically used drugs etoposide and teniposide, for example, feature a 4,6-cyclic acetal (B89532) on the glucose residue. nih.gov

Further derivatization of the sugar can involve acylation of the hydroxyl groups with various acylating agents, such as acetic anhydride (B1165640) or n-butyric anhydride. mdpi.com Per-acetylated and per-butyrylated glucosides of podophyllotoxin have been synthesized and evaluated for their biological activities. dovepress.comnih.gov Deprotection of these acylated derivatives, often using sodium methoxide (B1231860) in methanol (B129727), yields the corresponding glucosides with free hydroxyl groups on the sugar. dovepress.com The introduction of different substituents on the sugar residue has been shown to play an important role in modifying the biological activities of these podophyllotoxin derivatives. dovepress.comnih.gov For instance, polyamine-containing etoposide derivatives have been synthesized by replacing the sugar moiety with a polyamine tail to target cancer cells with active polyamine transport systems. nih.gov

Design and Synthesis of Novel Podophyllotoxin Glucoside Analogues

The quest for more effective and less toxic anticancer agents has driven the design and synthesis of a wide array of novel podophyllotoxin glucoside analogues. nih.govnih.gov These efforts often involve a molecular hybridization strategy, combining the podophyllotoxin scaffold with other bioactive molecules to create hybrid compounds with enhanced properties. nih.gov

Novel analogues have been synthesized by introducing various functionalities at the C-4 position of the podophyllotoxin core, a position known to tolerate modifications. researchgate.net For example, 4β-triazolyl-podophyllotoxin glycosides have been synthesized and shown to possess good anticancer activity. nih.gov Biotinylated podophyllotoxin derivatives have also been designed to target cancer cells that overexpress biotin (B1667282) receptors. nih.gov These conjugates are synthesized by covalently linking a biotin residue to the podophyllotoxin scaffold. nih.gov

Other design strategies include the synthesis of dimeric podophyllotoxin derivatives, where two podophyllotoxin units are linked together through a scaffold, such as glycerol (B35011) or glucose. mdpi.com Furthermore, hybrids of podophyllotoxin with other natural products, such as flavonoids, coumarins, and pterostilbenes, have been synthesized to combine the therapeutic properties of both parent molecules. mdpi.com The synthesis of these novel analogues often involves multi-step reaction sequences, including the formation of ester or amide linkages to connect the different molecular fragments. mdpi.com

The cytotoxic activities of these newly synthesized analogues are typically evaluated against a panel of human cancer cell lines to identify lead compounds for further development. nih.govnih.govnih.gov For instance, certain peracetylated glucoside derivatives of podophyllotoxin have demonstrated potent cytotoxic effects against various cancer cell lines, with some compounds showing higher potency than the clinically used drug etoposide against specific cell lines. nih.govnih.gov

Targeted Structural Modifications for Research (e.g., C-4, C-4', C-5, C-9 Positions)

Structure-activity relationship (SAR) studies have identified several key positions on the podophyllotoxin skeleton where modifications can significantly impact biological activity. mdpi.com The C-4 position, in particular, has been a primary focus for structural derivatization. nih.govfrontiersin.org

The C-4 position of the C-ring is recognized as a crucial binding site for topoisomerase II, and introducing bulky substituents at this position can enhance cytotoxic activities. mdpi.com Numerous structural and pharmacological studies have confirmed that C-4 derivatization can significantly enhance the biological activity of this class of compounds. researchgate.net Modifications at this position are aimed at producing more potent compounds or overcoming drug resistance. nih.gov For instance, replacing the saccharide chain with a non-saccharide moiety has been shown to reverse the drug resistance associated with etoposide. mdpi.com Researchers have synthesized derivatives with various C-4β alkyl, amidomethyl, and aminoethyl groups. nih.gov While 4β-alkyl derivatives did not inhibit topoisomerase II, their cytotoxicity was comparable to etoposide. nih.gov Furthermore, introducing an amino group at the C-4 position has led to derivatives with superior activity, especially against drug-resistant cell lines. mdpi.com

Modifications are not limited to the C-4 position. The C-4' position on the E-ring and the C-5 position on the A-ring have also been targets for glycosylation to create novel analogues. mdpi.com For example, 4′-demethyl-deoxypodophyllotoxin glucoside has shown significant inhibitory effects on tumor growth and metastasis. frontiersin.org

Below is a table summarizing key structural modifications at various positions of the podophyllotoxin glucoside scaffold.

PositionType of ModificationRationale / Outcome
C-4 Introduction of alkyl, amidomethyl, and aminoethyl groupsTo enhance potency and overcome drug resistance. nih.gov
C-4 Replacement of the glycosidic oxygen with sulfurTo alter lipophilicity and the geometric disposition of the sugar moiety. nih.gov
C-4 Introduction of an amino group (4β-amino derivatives)Resulted in derivatives with superior activity against drug-resistant cell lines. mdpi.com
C-4' Attachment of a sugar unit (glycosylation)Creation of monoglycoside analogues with potent biological activity. frontiersin.orgmdpi.com
C-5 Attachment of a sugar unit (glycosylation)Synthesis of monoglycoside analogues. mdpi.com

Introduction of Heteronuclear Moieties into Analogues

The incorporation of heterocyclic systems into the podophyllotoxin glucoside structure represents another important strategy in the quest for novel anticancer agents. nih.gov Heterocyclic compounds are a significant source of pharmacologically active scaffolds, and their integration with the podophyllotoxin framework can lead to compounds with improved properties. nih.gov

One approach involves the synthesis of spin-labeled analogues. For example, a novel spin-labeled analogue of podophyllotoxin glycoside was synthesized by condensing 4'-demethyl-epipodophyllotoxin-β-D-glucopyranose with 4-formyl-2,2,6,6-tetrahydropiperidine-1-oxyl. nih.govtandfonline.com This strategy introduces a nitroxyl (B88944) radical, a stable free radical, which can be monitored by Electron Spin Resonance (ESR) in pharmacological experiments. tandfonline.com

Another strategy focuses on attaching heteroaromatic rings at the C-4 position. A series of 4β-amino heteroaromatic ring derivatives have been synthesized and shown to exhibit promising anticancer activity. mdpi.com These modifications often involve linking the heterocyclic moiety to the C-4 position via an amino group, building upon the finding that 4β-amino derivatives possess potent activity. mdpi.com The general synthetic route for many podophyllotoxin derivatives involves creating a haloacyl intermediate, followed by a substitution reaction with a nucleophilic atom from the heterocycle. nih.gov

The table below details examples of heteronuclear moieties introduced into podophyllotoxin analogues.

Moiety TypePosition of IntroductionSynthetic ApproachExample Compound/Class
Nitroxyl Radical Sugar moiety of the glucosideCondensation of 4'-demethyl-epipodophyllotoxin-β-D-glucopyranose with a formyl-substituted tetrahydropiperidine-1-oxyl. nih.govSpin-labeled analogue of podophyllotoxin glycoside. nih.govtandfonline.com
Pyrazole Not specified in snippetsNot detailed in snippetsPyrazole moiety-containing analogues of podophyllotoxin. nih.gov
Heteroaromatic Rings C-4Attached via a 4β-amino group. mdpi.com4β-amino heteroaromatic ring derivatives. mdpi.com
1,2,3-Triazole C-4"Click chemistry" reaction between a podophyllotoxin-azide and an alkyne-functionalized molecule. nih.govwikipedia.org4β-triazolyl-podophyllotoxin glycosides. nih.govdovepress.com

Hybrid Conjugates of Podophyllotoxin Glucoside with Other Biologically Active Scaffolds

Molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a rational drug design strategy to create conjugates with improved pharmacological profiles. nih.gov This approach aims to achieve synergistic effects, enhance target specificity, overcome drug resistance, or improve pharmacokinetic properties. nih.govresearchgate.net Podophyllotoxin and its glucoside derivatives have been successfully hybridized with a variety of other biologically active molecules, including natural products and synthetic drugs. nih.gov

A common synthetic strategy to create these hybrids is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which forms a stable 1,2,3-triazole linker. wikipedia.org This method is highly efficient and versatile, allowing for the conjugation of podophyllotoxin-azide derivatives with various alkyne-containing molecules or vice-versa. wikipedia.org Other methods include forming ester or amide bonds to link the two molecular scaffolds, sometimes using spacers like amino acids. nih.gov

Numerous hybrid compounds have been developed. For example, podophyllotoxin has been conjugated with:

Flavonoids: such as epigallocatechin-3-gallate (EGCG). nih.gov

Coumarins: which are known for their own anticancer properties. nih.govwikipedia.org

Chalcones: leading to hybrids with significant inhibition against various cancer cell lines. wikipedia.org

Other Natural Products: including formononetin, pterostilbenes, and curcumin. nih.gov

Sugars: Dimeric podophyllotoxin derivatives have been synthesized using a glucose scaffold to link two podophyllotoxin units via triazole moieties. nih.gov

This hybridization strategy has proven effective in generating novel drug candidates with potent in vitro and in vivo anticancer activity. researchgate.net

The following table summarizes various hybrid conjugates of podophyllotoxin.

Conjugated ScaffoldLinker TypeRationale
Epigallocatechin-3-gallate (EGCG) 1,2,3-TriazoleTo combine the biological activities of both natural products. nih.gov
Coumarin Not specified in snippetsTo generate potent cytotoxicity toward multiple cancer cell lines. wikipedia.org
Chalcone Not specified in snippetsTo achieve significant inhibition against liver, gastric, and murine tumor cells. wikipedia.org
Curcumin 1,2,3-TriazoleTo create a hybrid with potentially synergistic anticancer effects. nih.gov
Ferrocene Not specified in snippetsTo develop hybrids with antiproliferative activity against breast cancer cells. wikipedia.org
Ligustrazine L-α-amino acids (amide/ester bonds)To create novel derivatives with antiproliferative activity. nih.gov

Structure Activity Relationships Sar in Podophyllotoxin Glucoside Analogues: Theoretical and in Vitro Insights

Impact of Conformational Dynamics on Molecular Interactions and Activity

The three-dimensional shape and flexibility of a molecule, known as its conformational dynamics, are critical to its interaction with biological targets. nih.gov When a drug like a podophyllotoxin (B1678966) analogue binds to its receptor protein, such as tubulin or topoisomerase II, it may undergo a conformational change to fit the binding site, a concept known as "induced fit". nih.gov The stability of this interaction is a key determinant of the compound's biological activity.

Influence of Substituents on Molecular Efficacy and Target Binding

Beyond the glucoside moiety, other substituents on the podophyllotoxin skeleton play a vital role in fine-tuning molecular efficacy and target binding. dovepress.com Modifications on the pendant E-ring are particularly important. For example, a derivative with a hydroxyl group at the C-4' position was found to be more active than a similar compound with a methoxyl group at the same position. nih.gov

Modifications at the C-4 position of the A-ring have also been extensively studied. nih.gov Systematic studies involving the synthesis of various ester analogues at this position have revealed that increasing the steric bulk of the substituent can lead to a decrease in cytotoxic potency. chemrxiv.orgchemrxiv.org This loss of activity may not be due to impaired binding at the target site but could be related to altered physicochemical properties that affect the compound's distribution within the cell. chemrxiv.org The clinically important glucoside derivatives etoposide (B1684455) and teniposide (B1684490) feature a 4,6-cyclic acetal (B89532) moiety on the sugar residue, a substitution that is crucial for their biological activity. dovepress.comnih.gov

The data below illustrates the impact of different substituents on the cytotoxic activity (IC₅₀) of selected podophyllotoxin glucoside analogues against various human cancer cell lines.

CompoundKey SubstituentsHL-60 (leukemia) IC₅₀ (µM)A-549 (lung) IC₅₀ (µM)MCF-7 (breast) IC₅₀ (µM)SW480 (colon) IC₅₀ (µM)
EtoposideC-4' -OH, C-4 Glucoside with methyl acetal4.78 ± 0.355.89 ± 0.3115.42 ± 0.6714.21 ± 0.73
Compound 6aC-4' -OCH₃, C-4 Peracetylated glucoside15.21 ± 0.7420.34 ± 0.9525.31 ± 1.0223.45 ± 1.13
Compound 6bC-4' -OH, C-4 Peracetylated glucoside3.27 ± 0.215.34 ± 0.2711.37 ± 0.529.89 ± 0.43
Compound 6cC-4' -OCH₃, C-4 Free glucoside> 40> 40> 40> 40
Compound 6dC-4' -OH, C-4 Free glucoside> 40> 40> 40> 40
Data derived from in vitro studies on podophyllotoxin derivatives. nih.gov

Stereochemical Determinants of Biological Activity in Analogues

The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of biological activity. nih.gov For the podophyllotoxin scaffold, the stereochemistry at the junctions of the fused rings is paramount. Specifically, the 1,2-cis and 2,3-trans configuration of the B and C rings is essential for activity. nih.gov The C-2 diastereomer of podophyllotoxin, for example, is almost completely inactive. nih.gov

The stereochemistry of the glycosidic bond at C-4 is also a defining feature. The introduction of a β-glycosidic moiety is associated with the shift in mechanism from tubulin inhibition to topoisomerase II inhibition seen in etoposide. mdpi.comchemrxiv.org This highlights that not only the presence of the sugar but its specific spatial orientation is crucial for interacting with the new biological target. While the configuration at C-1, C-2, and C-3 is vital, the stereochemistry at C-4 appears to be less critical for the synthesis of topoisomerase II inhibitors like etoposide, which can be prepared from starting materials without considering the C-4 configuration. nih.gov The stereoisomer that produces the desired therapeutic effect is known as the eutomer, while the less active or inactive isomer is the distomer, a fundamental principle in medicinal chemistry. nih.gov

Strategies for Modifying Physico-chemical Characteristics to Enhance Research Utility (e.g., solubility improvement)

A significant challenge in the development of podophyllotoxin and its analogues is their poor water solubility, which limits their therapeutic application and research utility. dovepress.comnih.gov Even clinically used derivatives like etoposide and teniposide suffer from poor water solubility. dovepress.com Therefore, various strategies are employed to modify their physicochemical properties, primarily to enhance aqueous solubility and bioavailability. mdpi.com

One common chemical modification strategy is the creation of a prodrug. A notable example is Etopophos, which is a phosphate (B84403) ester of etoposide. This phosphate group dramatically increases water solubility, and once administered, it is cleaved by endogenous phosphatases in the body to release the active drug, etoposide.

Other general strategies applicable to these compounds include:

Particle Size Reduction: Techniques like micronization reduce the particle size of the drug, which increases the surface area-to-volume ratio and can improve the dissolution rate. globalresearchonline.netekb.eg

Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively "hide" the hydrophobic drug molecule within the hydrophilic exterior of the cyclodextrin, thereby increasing its apparent solubility in water. ekb.eg

Solid Dispersions: Dispersing the drug in an inert carrier or matrix at the solid state can enhance solubility and dissolution. ekb.eg

Chemical Modification: As seen with peracetylated glucoside derivatives, modifying polar functional groups can alter properties like polarity and membrane permeability, which can indirectly influence bioavailability. nih.gov

The table below summarizes some key physicochemical properties of podophyllotoxin and its glucoside derivatives, illustrating how structural modifications affect these characteristics.

CompoundKey FeatureMolecular Weight (MW)Calculated LogP (ClogP)Relative Polar Surface Area (%PSA)Number of Rotatable Bonds (RB)
PodophyllotoxinAglycone414.412.1320.84
EtoposideGlucoside Acetal588.561.1622.58
Compound 6bPeracetylated Glucoside724.712.0319.712
Compound 6dFree Glucoside556.54-0.5629.28
Data derived from physicochemical property calculations. nih.gov

Molecular Mechanisms of Action: in Vitro and Theoretical Studies

Molecular Target Identification and Characterization

Podophyllotoxin (B1678966) and its derivatives are known to exert their cytotoxic effects by targeting fundamental components of cell division and DNA replication. While the mechanisms of many podophyllotoxin derivatives are well-established, the specific interactions of podophyllotoxin glucoside are an area of ongoing investigation. The primary molecular targets identified for the broader class of podophyllotoxin compounds are Topoisomerase II and tubulin.

Mechanism of Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme that alters DNA topology by creating transient double-strand breaks to allow for DNA replication, transcription, and chromosome segregation. The glycosidic derivatives of podophyllotoxin, such as etoposide (B1684455) and teniposide (B1684490), are well-documented inhibitors of Topoisomerase II. pharmacophorejournal.com These derivatives stabilize the covalent complex formed between Topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. pharmacophorejournal.com This leads to the accumulation of DNA breaks and ultimately triggers cell death. While podophyllotoxin itself primarily targets microtubules, its glycosidic derivatives have a different mode of action, focusing on Topoisomerase II inhibition. pharmacophorejournal.com

Mechanism of Tubulin Polymerization Inhibition

Podophyllotoxin is a potent inhibitor of microtubule assembly. pharmacophorejournal.com Microtubules are dynamic polymers of tubulin that are essential for the formation of the mitotic spindle during cell division. Podophyllotoxin binds to tubulin, preventing its polymerization into microtubules. pharmacophorejournal.comnih.gov This disruption of microtubule dynamics leads to a halt in the cell cycle at the metaphase stage. nih.gov While this is the primary mechanism for the parent compound, podophyllotoxin, the role of podophyllotoxin glucoside in directly inhibiting tubulin polymerization is less clearly defined, with its derivatives often exhibiting a shift in primary targets. pharmacophorejournal.com

Cell Cycle Modulation and Arrest Mechanisms (In Vitro Studies)

A key consequence of the molecular interactions of podophyllotoxin glucoside is the profound disruption of the cell cycle. In vitro studies have demonstrated that these compounds can induce cell cycle arrest, preventing cancer cells from progressing through mitosis.

One specific derivative, 4'-demethyl-epipodophyllotoxin 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside), has been shown to block the entry of human lymphoblast cells into mitosis by inhibiting them in the G2 phase of the cell cycle. nih.gov This is distinct from the parent compound, podophyllotoxin, which typically causes metaphase arrest. nih.gov This G2 phase inhibition suggests a secondary effect on the processes leading up to mitosis, rather than a direct disruption of the mitotic spindle itself. nih.gov

Table 1: Effects of a Podophyllotoxin Glucoside Derivative on the Cell Cycle

Cell LineDerivativeObserved EffectReference
CCRF-CEM (Human Lymphoblast)4'-demethyl-epipodophyllotoxin 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside)Inhibition of cells in the G2 phase nih.gov

Apoptosis Induction Pathways and Related Molecular Events (In Vitro Investigations)

The ultimate fate of cancer cells treated with podophyllotoxin glucoside is often apoptosis, or programmed cell death. The accumulation of DNA damage and cell cycle arrest triggers a cascade of molecular events that lead to the orderly dismantling of the cell.

The pro-apoptotic activity of podophyllotoxin and its derivatives is associated with the activation of caspase signaling pathways, including caspase-3, -8, and -9. While the precise apoptotic pathways initiated by podophyllotoxin glucoside are still under investigation, the general mechanism for podophyllotoxin derivatives involves these key executioner caspases.

Modulation of Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR)

Recent research has indicated that the anticancer effects of podophyllotoxin derivatives may also be mediated through the modulation of critical cellular signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and growth.

A novel dual-functional podophyllotoxin derivative has been shown to induce apoptosis and autophagy through the PI3K/AKT/mTOR pathway. Mechanistic studies revealed that this derivative could downregulate the phosphorylation of AKT and subsequently suppress the expression of its downstream target, mTOR. This inhibition of the PI3K/AKT/mTOR pathway represents another avenue through which podophyllotoxin derivatives can exert their anti-proliferative effects.

Table 2: Modulation of PI3K/AKT/mTOR Pathway by a Podophyllotoxin Derivative

DerivativeEffect on PathwayDownstream ConsequencesReference
2-pyridinealdehyde hydrazone dithiocarbamate S-propionate podophyllotoxin ester (PtoxPdp)Downregulation of phosphorylated AKT and mTORInduction of apoptosis and autophagy

Biotechnological Production and Biotransformation of Podophyllotoxin Glucoside

Plant Tissue and Cell Culture Systems for Podophyllotoxin (B1678966) Glucoside Production

Plant tissue and cell culture systems represent a promising and sustainable alternative to the extraction of podophyllotoxin and its glucosides from wild plant populations, which are often endangered. nih.gov These biotechnological approaches allow for the controlled production of these valuable secondary metabolites under optimized laboratory conditions, independent of geographical and climatic constraints. nih.govslideshare.net

Optimization of In Vitro Culture Conditions for Enhanced Yield (e.g., media composition, light regimes, elicitors)

The yield of podophyllotoxin and its derivatives in plant cell cultures is often low, necessitating the optimization of various physical and chemical parameters to enhance productivity. nih.govresearchgate.net Key factors that have been manipulated include media composition, light conditions, and the use of elicitors to stimulate the biosynthetic pathway.

Media Composition: The composition of the culture medium plays a critical role in both cell growth and secondary metabolite production. Studies on Podophyllum hexandrum suspension cultures have shown that the choice of carbon source is significant, with glucose leading to higher growth and podophyllotoxin production compared to sucrose. nih.govnih.gov The ratio of ammonium (B1175870) to nitrate (B79036) and the concentration of phosphate (B84403) were found to have less impact on product formation in these specific cultures. nih.gov A central composite design experiment identified the optimal concentrations for several key parameters for P. hexandrum suspension cultures, as detailed in the table below. nih.gov

ParameterOptimal Concentration
pH 6.0
Indole Acetic Acid (IAA) 1.25 mg/L
Glucose 72 g/L
Inoculum Level 8 g/L
Data derived from a study on the optimization of culture parameters for podophyllotoxin production in suspension culture of Podophyllum hexandrum. nih.gov

Light Regimes: Light is another critical factor influencing the accumulation of podophyllotoxin. Research has consistently shown that dark conditions favor the biosynthesis of podophyllotoxin in callus and suspension cultures of P. hexandrum. nih.govxianshiyoudaxuexuebao.com Light-grown callus cultures were found to contain three to four times less podophyllotoxin compared to those grown in the dark. slideshare.net This suggests that key enzymatic steps in the biosynthetic pathway may be inhibited by light.

Elicitors: Elicitation, the use of compounds to induce a defense response in plant cells, is a common strategy to enhance secondary metabolite production. Phenylalanine, a precursor in the podophyllotoxin biosynthetic pathway, has been used as an elicitor in cultures of Juniperus virginiana. nih.gov The application of phenylalanine significantly increased podophyllotoxin content in both callus and suspension cultures.

Culture TypePhenylalanine ConcentrationDurationPodophyllotoxin Content Increase
Three-year-old callus 10 mmol/L21 days~400% higher than control
Newly derived suspension 1 mmol/L14 days~243% higher than control
One-year-old suspension 1 mmol/L14 days~211% higher than control
Effects of phenylalanine elicitation on podophyllotoxin production in Juniperus virginiana cultures. nih.gov

Metabolic Engineering Approaches in Plant Cell Systems

Metabolic engineering offers a powerful set of tools to manipulate the biosynthetic pathways of plant secondary metabolites to increase the yield of desired compounds like podophyllotoxin glucoside. nih.govslideshare.net This involves the introduction of new genes or the modification of existing ones to overcome rate-limiting steps, reduce flux through competing pathways, or block the degradation of the final product. nih.gov

The biosynthesis of podophyllotoxin is a complex process involving numerous enzymes, and it is a product of the Phenylpropanoid Pathway (PPP). slideshare.netresearchgate.net A key strategy in metabolic engineering is to overexpress genes encoding rate-limiting enzymes or transcription factors that regulate multiple genes in the pathway. nih.gov For instance, genetic engineering could be aimed at increasing the levels of precursors or blocking competitive pathways to channel metabolic flux towards podophyllotoxin synthesis. slideshare.netnih.gov

While the complete elucidation of the podophyllotoxin pathway is still ongoing, the identification of several key enzymes has opened up possibilities for metabolic engineering. researchgate.netnih.gov However, challenges remain, such as the complex regulation of these pathways and the subcellular compartmentalization of enzymes and intermediates. researchgate.netnih.gov The successful engineering of the entire pathway in a heterologous plant system for high-level production of podophyllotoxin or its glucoside is a significant long-term goal that requires a comprehensive understanding of all the biosynthetic steps and their regulation. researchgate.net

Microbial Biotransformation and Production of Podophyllotoxin and Its Derivatives

Microorganisms, with their vast enzymatic diversity, offer a potent platform for the biotransformation of podophyllotoxin and its precursors into novel derivatives or compounds with improved properties. nih.govfrontiersin.org This approach can be used to perform specific chemical modifications that are difficult to achieve through conventional chemical synthesis. thieme-connect.com

Biocatalytic Transformations by Fungi and Bacteria

Both fungi and bacteria have been successfully employed to modify the structure of podophyllotoxin, leading to a range of derivatives. These microbial transformations include isomerization, hydrolysis, demethylation, and the addition of new functional groups. researchgate.netnih.govbenthamdirect.com

Fungal Biotransformations: Fungi, particularly from the genus Penicillium, have been shown to effectively biotransform podophyllotoxin. Several Penicillium strains can isomerize podophyllotoxin (PT) into its less toxic isomer, picropodophyllin (B173353) (PPT), with yields of up to 8%. nih.gov Another strain, Penicillium purpurogenum, has been utilized to create novel 4β-sulfur-substituted podophyllum derivatives by linking sulfur-containing compounds to the C4 position of podophyllotoxin and 4'-demethylepipodophyllotoxin (B1664165) (DMEP). benthamdirect.com Endophytic fungi, which live within plant tissues, are also a promising source of biocatalysts for these transformations. frontiersin.orgthieme-connect.comresearchgate.net

Bacterial Biotransformations: A variety of bacteria have been screened for their ability to modify podophyllotoxin. Pseudomonas aeruginosa has demonstrated the ability to convert podophyllotoxin into two main products: picropodophyllotoxin through isomerization and podophyllic acid via hydrolysis of the lactone ring. researchgate.netnih.gov This was the first report of the hydrolytic derivatization of podophyllotoxin using a biocatalyst. nih.gov The highest conversion rate of podophyllotoxin reached 70.2% using P. aeruginosa as the biocatalyst. nih.gov

MicroorganismSubstrateProduct(s)Type of Transformation
Penicillium sp.PodophyllotoxinPicropodophyllinIsomerization
Pseudomonas aeruginosaPodophyllotoxinPicropodophyllotoxin, Podophyllic acidIsomerization, Hydrolysis
Gibberella fujikuroiPodophyllotoxin4′-demethylepipodophyllotoxinDemethylation
Penicillium purpurogenumPodophyllotoxin, DMEP4β-sulfur-substituted derivativesSulfur-substitution
Examples of microbial biotransformations of podophyllotoxin and its derivatives. researchgate.netnih.govbenthamdirect.comnih.gov

Enzymatic Conversion Processes and Characterization of Relevant Enzymes

The use of isolated enzymes or multi-enzyme cascades allows for more controlled and specific biotransformations compared to whole-cell systems. frontiersin.orgnih.gov Recent research has focused on identifying and characterizing the enzymes involved in the podophyllotoxin biosynthetic pathway to enable their use in in vitro or heterologous production systems. nih.gov

A key enzyme, 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD), also known as deoxypodophyllotoxin (B190956) synthase (DPS), catalyzes the crucial C-C bond-forming ring closure that converts (-)-yatein into (-)-deoxypodophyllotoxin, forming the characteristic aryltetralin scaffold. nih.govfrontiersin.org This stereoselective reaction is of significant synthetic interest as chemical routes often produce non-natural diastereomers. frontiersin.org

Researchers have successfully reconstituted parts of the podophyllotoxin biosynthetic pathway in microorganisms like E. coli. nih.gov A five-step multi-enzyme cascade has been established to convert (-)-matairesinol into (-)-deoxypodophyllotoxin with a 98% yield. nih.gov This cascade involves several enzymes, including plant cytochrome P450 monooxygenases. nih.gov Furthermore, this enzymatic system was extended to produce (-)-epipodophyllotoxin, a direct precursor to the anticancer drug etoposide (B1684455). nih.govrug.nl Additionally, enzymes like β-glucosidase are used in analytical procedures to hydrolyze podophyllotoxin glucoside to its aglycone for quantification. phcog.com

Chemoenzymatic Synthesis Methodologies for Podophyllotoxin Glucoside

Chemoenzymatic synthesis combines the advantages of highly selective enzymatic reactions with the versatility of traditional chemical synthesis. nih.gov This approach has been effectively applied to the asymmetric synthesis of (–)-podophyllotoxin and its related lignans (B1203133), offering a concise and high-yielding route to these complex molecules. nih.gov

The synthesis of podophyllotoxin glucoside derivatives often involves chemical glycosylation methods. For example, per-acetylated glucoside derivatives of podophyllotoxin can be synthesized by reacting 2,3,4,6-tetra-O-acetyl-α/β-D-glucopyranose with podophyllotoxin in the presence of a Lewis acid catalyst like trifluoroborane etherate (BF₃•Et₂O). dovepress.commdpi.com The resulting acetylated glucoside can then be deprotected using a base like sodium methoxide (B1231860) to yield the final podophyllotoxin glucoside. dovepress.com

Future Directions in Podophyllotoxin Glucoside Academic Research

Rational Design and Exploration of Novel Analogues with Improved Research Profiles

The quest for podophyllotoxin (B1678966) analogues with enhanced efficacy and better research profiles is a primary focus of ongoing research. researchgate.net Structural modifications of the parent compound, podophyllotoxin, have historically yielded clinically significant derivatives like etoposide (B1684455) and teniposide (B1684490). nih.gov Future research will continue this trajectory, employing rational design strategies to optimize the molecule's properties. nih.gov

Key areas of exploration include:

Modifications at the C-4 position: This position has been identified as crucial for modulating the biological activity of podophyllotoxin derivatives. nih.govnih.gov Research has shown that introducing bulky groups at this position can enhance anticancer and topoisomerase inhibitory activities. pharmacophorejournal.com The synthesis of novel 4β-anilino-podophyllotoxin analogs has resulted in compounds with improved potency compared to etoposide. rsc.org Furthermore, the introduction of disulfide/trisulfide bonds at the C-4β position has yielded derivatives with promising cytotoxic activities, particularly against multidrug-resistant cell lines. rsc.org

Introduction of Heterocycles: The incorporation of nitrogen-containing heterocycles has led to the development of compounds like GL-331 and TOP-53, which exhibit potent cytotoxic activities and can reverse multidrug resistance. mdpi.com The synthesis of 4β-[(4-substituted)-1,2,3-triazol-1-yl]podophyllotoxin derivatives using click chemistry has also yielded compounds with significant cytotoxic activity. nih.gov

Glycosylation and Glycosidic Linkages: The nature of the glycosidic linkage and the sugar moiety are critical for the biological activity of podophyllotoxin glucosides. pharmacophorejournal.comdovepress.com Research into novel glucoside derivatives continues to be an active area, with studies showing that per-acetylated glucosides can exhibit high cytotoxic potency. nih.gov

Hybrid Molecules: The development of hybrid molecules that combine the pharmacophore of podophyllotoxin with other biologically active moieties is a promising strategy. nih.gov For instance, conjugates of podophyllotoxin with camptothecin (B557342) have been designed to target both topoisomerase I and II. nih.gov

Analogue/Derivative ClassModification StrategyKey Research FindingsReferences
C-4 Modified AnaloguesIntroduction of anilino, disulfide/trisulfide groupsImproved potency and activity against multidrug-resistant cells. rsc.orgrsc.org
Heterocyclic DerivativesIncorporation of nitrogen-containing rings (e.g., triazoles)Enhanced cytotoxicity and ability to overcome drug resistance. nih.govmdpi.com
Novel GlucosidesAlteration of sugar moieties and glycosidic bondsPer-acetylated derivatives show high cytotoxic potential. dovepress.comnih.gov
Hybrid MoleculesConjugation with other active compounds (e.g., camptothecin)Potential for dual-targeting therapeutic agents. nih.gov

Deeper Understanding of Biosynthetic Enzymes and Their Genetic Regulation

Elucidating the complete biosynthetic pathway of podophyllotoxin is a critical step towards its sustainable production. While significant progress has been made, several enzymatic steps and their genetic regulation remain to be fully characterized.

Future research in this area will likely focus on:

Identification of Missing Enzymes: Transcriptome mining and combinatorial expression in heterologous hosts like Nicotiana benthamiana have been successful in identifying key enzymes in the pathway. nih.gov This approach will continue to be used to identify the remaining uncharacterized enzymes. For instance, cytochrome P450s, such as CYP719A23 and CYP719A24, have been identified as being responsible for the formation of the methylenedioxy bridge in the biosynthesis of (-)-pluviatolide from (-)-matairesinol. wsu.edu

Characterization of Regulatory Genes: Understanding the genetic regulation of the biosynthetic pathway is essential for metabolic engineering efforts. Quantitative expression analysis of pathway genes in Podophyllum hexandrum has identified several genes, including SD, PD, PCH, CM, CMT, CAD, CCR, C4H, and ADH, that are upregulated in correlation with podophyllotoxin content. nih.gov Further investigation into the transcription factors and regulatory networks governing the expression of these genes is warranted.

Pathway-Specific Regulators: The genes involved in the biosynthesis of secondary metabolites are often organized in biosynthetic gene clusters (BGCs) and are controlled by pathway-specific regulators. mdpi.com Identifying and characterizing these regulators in podophyllotoxin-producing plants will be crucial for manipulating the pathway to enhance production.

Enzyme/Gene ClassFunction in BiosynthesisOrganism of OriginReferences
CYP719A23 / CYP719A24Methylenedioxy bridge formationPodophyllum hexandrum / Podophyllum peltatum wsu.edu
Dirigent Proteins (DPs)Stereoselective coupling of coniferyl alcoholPodophyllum species
Pinoresinol-Lariciresinol Reductases (PLRs)Reduction of pinoresinolPodophyllum species
Secoisolariciresinol Dehydrogenase (SDH)Oxidation of secoisolariciresinolPodophyllum species

Development of Advanced Bioproduction and Semi-Synthetic Systems

The limited availability of podophyllotoxin from its natural plant sources has driven the development of alternative production methods. nih.gov Future research will focus on optimizing these systems for industrial-scale production.

Promising avenues for future research include:

Metabolic Engineering: Genetic engineering of metabolic pathways in both plant and microbial systems holds great promise for increasing podophyllotoxin yields. slideshare.net This includes overexpressing key biosynthetic genes and downregulating competing pathways. The expression of biosynthetic genes in heterologous hosts like Nicotiana benthamiana has already been demonstrated. nih.gov

Plant Cell and Organ Cultures: The use of plant cell cultures, such as callus and suspension cultures, and organ cultures, like hairy root cultures, provides a controlled environment for podophyllotoxin production. nih.govslideshare.net Future work will focus on optimizing culture conditions, elicitation strategies, and precursor feeding to enhance productivity.

Semi-Synthesis and Biotransformation: Combining chemical synthesis with biological transformations offers a powerful approach for producing complex podophyllotoxin derivatives. thieme-connect.com Biotransformation, using enzymes or whole organisms, can be used to perform specific chemical modifications that are difficult to achieve through traditional chemical synthesis. thieme-connect.com

Innovative Chemical Biology Applications Utilizing Podophyllotoxin Glucoside (e.g., molecular probes)

Beyond its direct therapeutic potential, the unique chemical scaffold of podophyllotoxin glucoside makes it an attractive tool for chemical biology research. Its ability to interact with specific cellular targets can be harnessed to develop molecular probes for studying complex biological processes.

Future research in this area may explore:

Fluorescent Probes: Attaching fluorescent tags to the podophyllotoxin glucoside molecule could allow for the visualization of its subcellular localization and interaction with its target proteins, such as tubulin. This would provide valuable insights into its mechanism of action.

Affinity Probes: Immobilizing podophyllotoxin glucoside on a solid support could be used to isolate and identify its binding partners from cell lysates. This could lead to the discovery of new cellular targets and biological pathways modulated by this class of compounds.

Activity-Based Probes: Designing probes that covalently bind to their target proteins upon interaction could be used to profile the activity of specific enzymes or receptors in complex biological samples.

The development of such chemical biology tools will not only deepen our understanding of the biological effects of podophyllotoxin glucoside but also open up new avenues for drug discovery and development.

Q & A

Q. What synthetic methodologies are commonly employed to produce podophyllotoxin glucoside derivatives, and how are these compounds characterized?

Podophyllotoxin glucoside derivatives are synthesized via glycosylation reactions. A typical protocol involves reacting podophyllotoxin (PPT) with protected glucose derivatives (e.g., 2,3,4,6-tetra-O-acetyl-α/β-D-glucopyranose) under acidic catalysis (e.g., BF₃·Et₂O). Post-synthesis, deprotection steps (e.g., methanolic NaOMe) yield free glucosides. Characterization relies on 1H/13C-NMR , ESI-MS , and HRMS to confirm structural integrity, including glycosidic linkage configuration (α/β) and substitution patterns (e.g., acetylated vs. free glucose residues) .

Q. How are physicochemical properties (e.g., logP, PSA) of podophyllotoxin glucosides evaluated, and why are these critical for drug development?

Key properties include ClogP (lipophilicity), polar surface area (PSA) , and molecular weight (MW) , calculated using software like Molinspiration. Experimental validation involves measuring solubility (e.g., compound 6b: 1.7 mg/mL in water at 25°C) and stability (e.g., 6b retains stability at pH 7.0, 37°C). These properties predict bioavailability; for instance, higher ClogP (>2) correlates with enhanced membrane permeability and cytotoxicity .

Q. What standardized assays are used to assess the cytotoxicity of podophyllotoxin glucosides in vitro?

The MTT assay is widely used across cancer cell lines (e.g., HL-60, SW480) and normal cells (e.g., BEAS-2B). IC₅₀ values are derived from dose-response curves, with comparisons to controls like etoposide and cisplatin. For example, compound 6b showed IC₅₀ values of 3.27–11.37 μM in cancer cells, outperforming etoposide in selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data between structurally similar derivatives (e.g., acetylated vs. free glucose residues)?

Acetylated derivatives (e.g., 6a, 6b) exhibit higher cytotoxicity than free glucosides (6c, 6d) due to improved lipophilicity (ClogP >2 vs. <0) and reduced hydrogen-bonding (HA <20 vs. >22). This enhances cellular uptake, as seen in 6b’s superior activity. Discrepancies arise from differences in solubility and metabolic stability, necessitating structure-activity relationship (SAR) studies .

Q. What experimental strategies optimize the selectivity of podophyllotoxin glucosides for cancer cells over normal cells?

Selectivity Index (SI) is calculated as SI = IC₅₀(normal cells)/IC₅₀(cancer cells). For 6b, SI values ranged from 1.9–6.7 across cancer lines, with the highest selectivity in SW480 (SI 6.7). Strategies include modifying substituents (e.g., acetyl groups) to balance lipophilicity and polarity, thereby minimizing off-target effects .

Q. How do computational models aid in predicting the pharmacokinetic behavior of podophyllotoxin glucosides?

Molecular descriptors (e.g., MSA >900 Ų , RB >10 ) are used in QSAR models to predict absorption and metabolism. For instance, active compounds (IC₅₀ <40 μM) share MSA >900 and ClogP >2, aligning with enhanced membrane permeability. These models guide lead optimization by prioritizing derivatives with favorable ADME profiles .

Q. What methods validate the mechanism of action (MoA) of podophyllotoxin glucosides, particularly regarding topoisomerase inhibition?

Comparative assays with etoposide (a topoisomerase II inhibitor) are critical. While etoposide stabilizes DNA-topoisomerase complexes, podophyllotoxin glucosides may act via tubulin disruption. Mechanistic studies include DNA relaxation assays , flow cytometry (cell cycle arrest in G2/M phase), and Western blotting (e.g., γ-H2AX for DNA damage) .

Data Interpretation and Experimental Design

Q. How should researchers address variability in IC₅₀ values across independent cytotoxicity studies?

Variability arises from differences in cell culture conditions (e.g., passage number, serum concentration) and assay protocols. Standardization using reference compounds (e.g., cisplatin as an internal control) and triplicate experiments minimizes errors. Meta-analysis of data (e.g., 6b’s IC₅₀: 3.27±0.21 μM in SW480) ensures reproducibility .

Q. What in silico tools are recommended for designing novel podophyllotoxin glucoside analogs with improved efficacy?

Tools include AutoDock (docking studies with tubulin/topoisomerase targets), SwissADME (ADME prediction), and Schrödinger Suite (QSAR modeling). For example, acetylated derivatives with RB >10 and PSA <20% are prioritized for synthesis .

Comparative and Translational Research

Q. How do podophyllotoxin glucosides compare clinically to etoposide in terms of resistance mechanisms?

Etoposide resistance often stems from ABC transporter upregulation (e.g., P-gp). Podophyllotoxin glucosides like 6b may circumvent this due to structural differences (e.g., lack of cyclic acetal moieties). In vitro resistance models (e.g., chronic exposure to sublethal doses) and transporter inhibition assays validate this hypothesis .

Q. Key Tables from Evidence

Property Active Compounds (e.g., 6b) Inactive Compounds (e.g., 6c)
ClogP>2<0
PSA (%)<20>22
Rotatable Bonds (RB)>10<10
Water Solubility1.7 mg/mL (6b)<1 mg/mL (6c)
Cell Line 6b IC₅₀ (μM) Etoposide IC₅₀ (μM) SI (6b)
SW480 (Colon)3.27 ± 0.218.92 ± 0.456.7
HL-60 (Leukemia)8.14 ± 0.382.15 ± 0.111.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.